

Application Note: Synthesis of Methyl 2-methyl-3-nitrobenzoate via Fischer Esterification

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Compound of Interest

Compound Name: Methyl 2-methyl-3-nitrobenzoate

Cat. No.: B145464

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Introduction

Methyl 2-methyl-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. This application note describes a detailed protocol for the synthesis of **Methyl 2-methyl-3-nitrobenzoate** from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, using the Fischer-Speier esterification method. This acid-catalyzed esterification is a robust, cost-effective, and widely used reaction. The protocol employs methanol as both the esterifying alcohol and the solvent, with concentrated sulfuric acid as the catalyst, under reflux conditions. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of 2-methyl-3-nitrobenzoic acid with methanol.

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Caption: Fischer esterification of 2-methyl-3-nitrobenzoic acid with methanol to yield **Methyl 2-methyl-3-nitrobenzoate**.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and the final product is provided below for easy reference.

Property	2-methyl-3-nitrobenzoic acid (Reactant)	Methyl 2-methyl-3-nitrobenzoate (Product)
Molecular Formula	C ₈ H ₇ NO ₄ [1]	C ₉ H ₉ NO ₄ [2][3]
Molecular Weight	181.15 g/mol [1][4]	195.17 g/mol [3][5][6]
Appearance	White to yellow crystalline powder[1]	White to brown crystalline powder
Melting Point	182-187 °C[1][7]	62-69 °C[8][9]
CAS Number	1975-50-4[1][4][10][11]	59382-59-1[2][8][9]

Experimental Protocol

This protocol is based on the principles of Fischer esterification, a reliable method for converting carboxylic acids to esters.

Materials and Reagents

- 2-methyl-3-nitrobenzoic acid
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethyl Acetate
- Deionized Water

Equipment

- Round-bottom flask (appropriate size)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Ice bath
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator

- Beakers and Erlenmeyer flasks
- Graduated cylinders

Safety Precautions

- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care inside a chemical fume hood.
- Methanol is flammable and toxic; avoid inhalation and skin contact.
- All procedures should be performed in a well-ventilated fume hood.

Synthesis Procedure

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-nitrobenzoic acid (1.0 eq). Add anhydrous methanol (approx. 15-20 mL per gram of carboxylic acid). Stir the mixture until the acid is completely dissolved.
- **Catalyst Addition:** Place the flask in an ice bath to cool the solution. While stirring, slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the methanolic solution. The addition is exothermic.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Quenching:** Slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 5 times the volume of methanol used).^[2] Stir the mixture. The crude product should precipitate as a solid.
- **Isolation of Crude Product:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid.

- **Purification by Recrystallization:** Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot methanol and heat gently to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- **Final Product Isolation:** Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold methanol, and dry them thoroughly.
- **Characterization:** Determine the mass, percentage yield, and melting point of the final product. Confirm the structure using analytical techniques such as ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes the expected quantitative data from the experiment.

Parameter	Value
Mass of 2-methyl-3-nitrobenzoic acid	(e.g., 5.00 g)
Moles of 2-methyl-3-nitrobenzoic acid	(e.g., 0.0276 mol)
Theoretical Mass of Methyl 2-methyl-3-nitrobenzoate	(e.g., 5.39 g)
Actual Mass of Purified Product	(To be determined experimentally)
Percentage Yield	(To be calculated)
Melting Point of Purified Product	(To be determined experimentally)
Appearance of Final Product	(e.g., White crystalline solid)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis and purification of **Methyl 2-methyl-3-nitrobenzoate**.

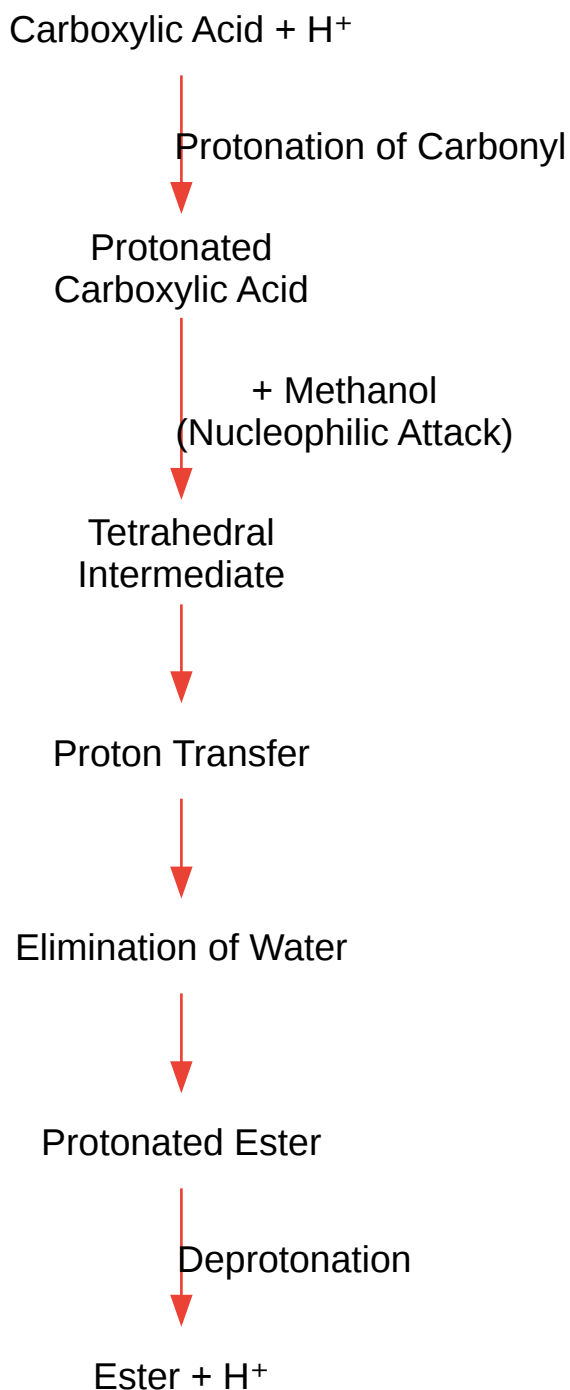


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Caption: Experimental workflow for the synthesis of **Methyl 2-methyl-3-nitrobenzoate**.

Fischer Esterification Mechanism

The diagram below outlines the accepted mechanism for the acid-catalyzed Fischer esterification.



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Caption: Reaction mechanism of Fischer-Speier esterification.

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